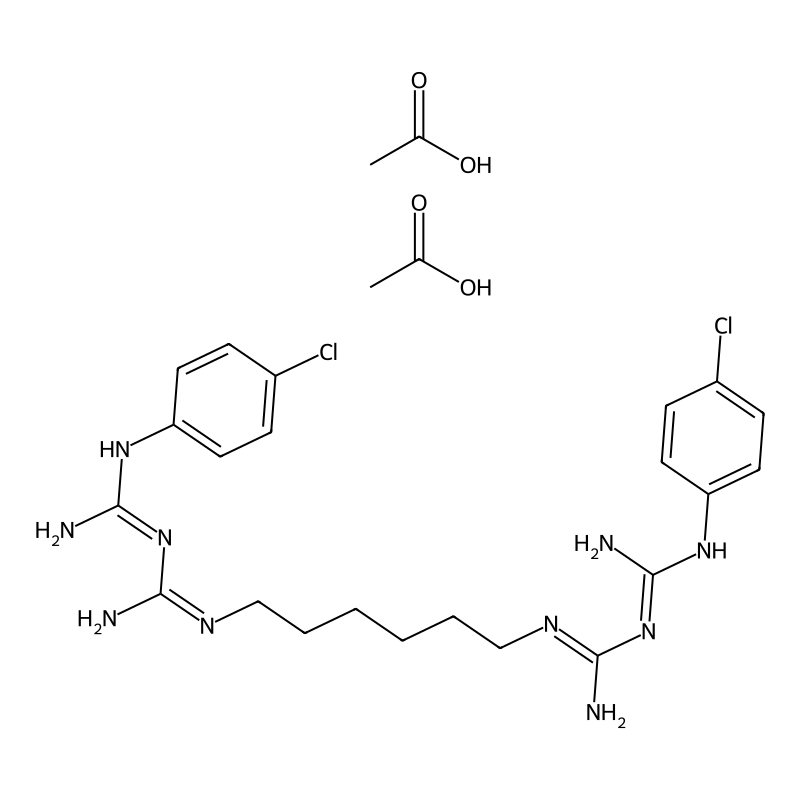

Chlorhexidine diacetate

C26H38Cl2N10O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C26H38Cl2N10O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/

In water, 800 mg/L at 20 °C

2.61e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity:

- Mechanism of action: CHDA disrupts the cell membranes of bacteria, fungi, and some viruses, leading to their death. Research suggests it disrupts the cell membrane by interacting with phospholipids, a major component of the membrane [Source: National Institutes of Health (.gov) on Chlorhexidine diacetate, ].

- In vitro studies: Researchers use CHDA in laboratory settings (in vitro) to evaluate its effectiveness against various microorganisms. These studies help assess its potential for various applications, such as developing new disinfectants or antiseptics [Source: Effectiveness of chlorhexidine diacetate and povidone-iodine in antiseptic preparation of the canine external ear canal prior to total ear canal ablation with bulla osteotomy procedure: A preliminary study, ].

Medical Device Applications:

- Catheter preservation: CHDA is incorporated into some catheters to prevent microbial colonization and subsequent infections [Source: Chlorhexidine Diacetate, 600 G, ].

- Surface modification: Researchers explore using CHDA to modify the surfaces of medical devices, potentially reducing the risk of infections associated with device implantation or use [Source: The Antibacterial and Antifungal Activity of Chlorhexidine Diacetate Incorporated into Acrylic Resins Used in Provisional Restorations, ].

Other Research Areas:

- Dental applications: Studies investigate the use of CHDA in oral care products like mouthwashes or varnishes to prevent dental caries and other oral health issues [Source: Efficacy of Chlorhexidine Varnish for the Prevention of Adult Caries, ].

- Veterinary medicine: Researchers explore the use of CHDA in veterinary settings for various purposes, such as wound disinfection or otitis externa (inflammation of the ear canal) treatment [Source: Effectiveness of chlorhexidine diacetate and povidone-iodine in antiseptic preparation of the canine external ear canal prior to total ear canal ablation with bulla osteotomy procedure: A preliminary study, ].

Chlorhexidine diacetate is a cationic antiseptic and disinfectant that belongs to the biguanide class of compounds. Its chemical formula is and it is recognized for its broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. Chlorhexidine diacetate is commonly used in various medical and dental applications, particularly for skin disinfection prior to surgical procedures and in oral rinses to prevent dental plaque formation. It is available in several formulations, including solutions and powders, and is often used in concentrations of 0.05% to 0.1% for topical applications .

Chlorhexidine diacetate acts as a broad-spectrum antimicrobial agent, effective against bacteria, fungi, and some viruses []. Its primary mechanism of action involves disrupting the bacterial cell membrane. The positively charged chlorhexidine diacetate molecules interact with the negatively charged phospholipid bilayer of the bacterial membrane, leading to leakage of cellular contents and ultimately cell death [].

- Skin and eye irritation: Prolonged or repeated contact with chlorhexidine diacetate can cause skin and eye irritation [].

- Ingestion: Ingestion of chlorhexidine diacetate can be harmful, causing gastrointestinal upset and potentially more severe effects.

- Environmental impact: Chlorhexidine diacetate is toxic to aquatic life [].

Data:

Chlorhexidine diacetate exhibits its antimicrobial effects primarily through its interaction with microbial cell membranes. At physiological pH, it dissociates to release the positively charged chlorhexidine cation, which binds to negatively charged components of bacterial cell walls. This binding disrupts the membrane integrity, leading to cell lysis at high concentrations or bacteriostatic effects at lower concentrations . It can form insoluble salts with anionic compounds, which can reduce its antibacterial efficacy; thus, it is advised to wait at least 30 minutes after using other dental products before rinsing with chlorhexidine .

Chlorhexidine diacetate demonstrates significant antibacterial properties, effective against a wide range of microorganisms including Gram-positive and Gram-negative bacteria, as well as some fungi. It has been shown to be effective in preventing biofilm formation on dental surfaces and is used in treating gingivitis and other inflammatory conditions of the oral cavity . While it is generally safe for topical use, potential side effects include skin irritation, tooth discoloration, and allergic reactions .

The synthesis of chlorhexidine diacetate involves the reaction of proguanil with hexamethylenediamine, resulting in the formation of a bisbiguanide structure. The acetate groups are introduced through acetylation reactions, enhancing the solubility and stability of the compound in aqueous solutions . The synthesis typically requires careful control of reaction conditions to ensure high yield and purity.

Chlorhexidine diacetate has diverse applications across various fields:

- Medical Use: Primarily utilized as a topical antiseptic for skin disinfection before surgical procedures.

- Dental Care: Employed in mouthwashes and oral rinses to manage plaque and gingivitis.

- Veterinary Medicine: Used as a disinfectant for animal care facilities and surgical instruments.

- Agricultural Settings: Functions as a disinfectant for equipment used in food processing environments .

Research indicates that chlorhexidine diacetate can interact adversely with certain anionic compounds found in dental products, such as sodium lauryl sulfate. This interaction can lead to reduced antibacterial activity due to the formation of insoluble complexes . Additionally, studies have shown that chlorhexidine can be retained within the oral cavity for extended periods, providing prolonged antimicrobial effects but also raising concerns about potential systemic absorption .

Chlorhexidine diacetate is part of a broader class of chlorhexidine salts that include:

- Chlorhexidine digluconate: Often used in mouthwashes and antiseptic solutions; known for its broad-spectrum activity.

- Chlorhexidine dihydrochloride: Utilized in various pharmaceutical formulations; has similar antimicrobial properties but different solubility characteristics.

- Chlorhexidine acetate: Another salt form that shares many applications with chlorhexidine diacetate but may have different pharmacokinetic profiles.

Comparison TableCompound Chemical Formula Primary Use Unique Features Chlorhexidine diacetate Antiseptic for skin and oral use Effective against a wide range of pathogens Chlorhexidine digluconate Oral rinses Higher solubility; often preferred in mouthwashes Chlorhexidine dihydrochloride Pharmaceutical formulations Different ionic strength affecting its stability Chlorhexidine acetate Similar uses as diacetate May have different absorption characteristics

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Chlorhexidine diacetate | Antiseptic for skin and oral use | Effective against a wide range of pathogens | |

| Chlorhexidine digluconate | Oral rinses | Higher solubility; often preferred in mouthwashes | |

| Chlorhexidine dihydrochloride | Pharmaceutical formulations | Different ionic strength affecting its stability | |

| Chlorhexidine acetate | Similar uses as diacetate | May have different absorption characteristics |

Chlorhexidine diacetate's unique combination of properties makes it particularly effective for specific applications while also necessitating careful consideration regarding its interactions with other substances.

The comparative evaluation of chlorhexidine diacetate against other chlorhexidine formulations is essential for optimizing its application in clinical and industrial settings. The following sections provide a focused analysis of its efficacy, release kinetics, antimicrobial spectrum, and economic considerations, grounded in up-to-date scientific literature.

Efficacy Relative to Chlorhexidine Free Base in Wound Dressings

The efficacy of chlorhexidine diacetate as compared to the chlorhexidine free base in wound dressings has been the subject of targeted experimental investigations. Chlorhexidine, in its various salt forms, is widely recognized for its broad-spectrum antimicrobial activity, particularly in wound management. However, the physicochemical properties of the salt forms, including solubility and residual activity, can significantly influence clinical outcomes.

A pivotal study evaluated the bactericidal activity and wound healing efficacy of chlorhexidine diacetate at concentrations of 0.005 percent and 0.05 percent, using full-thickness skin wounds in a canine model. The results demonstrated that chlorhexidine diacetate at 0.05 percent exhibited significantly greater bactericidal activity than povidone-iodine and saline, with both tested concentrations showing residual antimicrobial effects six hours post-application. Importantly, wounds treated with chlorhexidine diacetate displayed more healed wound area on days seven and fourteen, and greater wound contraction on days seven, fourteen, and twenty-one, compared to saline-treated wounds. The healed wound area and contraction were comparable between chlorhexidine diacetate and povidone-iodine groups, suggesting that chlorhexidine diacetate is at least as effective as povidone-iodine in promoting wound healing, while offering superior bactericidal activity over saline [1].

The comparative efficacy of chlorhexidine free base, however, is less frequently addressed in the literature, primarily due to its limited solubility in aqueous environments, which restricts its practical use in wound dressings. The free base form is less soluble than its salt counterparts, such as diacetate and digluconate, resulting in reduced bioavailability and potentially diminished antimicrobial efficacy in aqueous wound environments. This limitation has led to a preference for salt forms in clinical formulations, with diacetate and digluconate salts being the most commonly employed.

In summary, available data indicate that chlorhexidine diacetate provides robust antimicrobial activity and supports wound healing at clinically relevant concentrations. Its superior solubility and residual activity, relative to the free base, make it a more effective choice for wound dressing applications. The following table summarizes key findings from comparative studies:

| Study Parameter | Chlorhexidine Diacetate (0.05%) | Chlorhexidine Free Base | Povidone-Iodine | Saline Control |

|---|---|---|---|---|

| Bactericidal Activity | High | Limited (due to solubility) | Moderate | None |

| Residual Antimicrobial Effect | Present (6 hours post) | Not established | Not established | None |

| Healed Wound Area (Day 7/14) | Greater than saline | Not established | Comparable | Least |

| Wound Contraction | Greater than saline | Not established | Comparable | Least |

These data underscore the clinical preference for chlorhexidine diacetate over the free base in wound management, primarily due to its favorable solubility and sustained antimicrobial action [1] [2].

Release Kinetics Comparison: Diacetate vs. Digluconate Salts

The release kinetics of chlorhexidine from wound dressings and other delivery systems are critical determinants of its antimicrobial efficacy and duration of action. Chlorhexidine diacetate and chlorhexidine digluconate are the two most widely used salt forms, each exhibiting distinct physicochemical properties that influence their release profiles.

Chlorhexidine diacetate is characterized by moderate aqueous solubility, which enables a controlled and sustained release from various polymeric and inorganic carriers. In contrast, chlorhexidine digluconate, being highly water-soluble, tends to exhibit a more rapid and less sustained release profile. These differences have significant implications for the design of wound dressings and other sustained-release systems.

A recent study investigated the release kinetics of chlorhexidine diacetate incorporated into modified clay matrices, comparing the results with those obtained for other salt forms. The release of chlorhexidine diacetate from montmorillonite-based carriers followed a Higuchi or Korsemeyer–Peppas model, indicative of diffusion-controlled release, while palygorskite-based carriers exhibited zero-order kinetics, suggesting a constant release rate over time. Notably, the antibacterial activity of the released chlorhexidine diacetate was sustained over extended periods, correlating with the observed release profiles [3].

For chlorhexidine digluconate, the high solubility facilitates rapid release, which can result in an initial burst effect followed by a rapid decline in local drug concentration. This pattern is particularly evident in aqueous environments, such as those encountered in wound exudate or oral rinses. The substantivity of chlorhexidine digluconate (the duration of its antimicrobial effect) is typically less than twelve hours, necessitating frequent reapplication to maintain effective antimicrobial levels [4].

The following table presents a comparative summary of release kinetics data for chlorhexidine diacetate and digluconate salts:

| Salt Form | Solubility in Water | Release Kinetics Model | Duration of Antimicrobial Effect | Application Frequency |

|---|---|---|---|---|

| Chlorhexidine Diacetate | Moderate | Higuchi/Zero-order (carrier-dependent) | Sustained (days) | Less frequent |

| Chlorhexidine Digluconate | High | First-order/Burst release | Substantivity <12 hours | More frequent |

The sustained release of chlorhexidine diacetate from appropriate carriers offers a significant advantage in wound care and other applications requiring prolonged antimicrobial action. In contrast, the rapid release and short substantivity of digluconate formulations may limit their effectiveness in scenarios where extended antimicrobial coverage is desired [3] [4].

Impact of Counterion Selection on Antimicrobial Spectrum Breadth

The choice of counterion in chlorhexidine salts can influence not only solubility and release kinetics but also the breadth and potency of antimicrobial activity. While the core biguanide structure of chlorhexidine confers broad-spectrum efficacy, the physicochemical environment created by different counterions can modulate its interaction with microbial cell membranes and biofilms.

Chlorhexidine diacetate and chlorhexidine digluconate are both effective against a wide range of Gram-positive and Gram-negative bacteria, as well as certain fungi and protozoa. However, subtle differences in antimicrobial spectrum have been reported, which may be attributable to differences in salt dissociation, local concentration gradients, and interactions with organic matter.

A comprehensive review of chlorhexidine's antimicrobial spectrum highlights its superior activity against Gram-positive bacteria, moderate efficacy against Gram-negative bacteria and fungi, and limited activity against mycobacteria and non-enveloped viruses. The diacetate and digluconate salts both maintain this spectrum, but the diacetate's moderate solubility may afford a more gradual and sustained antimicrobial effect, potentially enhancing efficacy in biofilm-associated infections [5].

Recent studies have also explored the incorporation of alternative counterions, such as divalent metal chlorides (e.g., strontium chloride, zinc chloride), which can introduce additional antimicrobial mechanisms through ion release. These novel salts demonstrate sustained release profiles and may offer synergistic antibacterial effects, particularly against biofilm-forming organisms [4]. However, the clinical relevance of these findings remains to be fully established, and the majority of commercial formulations continue to employ diacetate or digluconate salts.

The following table summarizes the antimicrobial spectrum of chlorhexidine salts as influenced by counterion selection:

| Salt Form | Gram-positive Bacteria | Gram-negative Bacteria | Fungi | Protozoa | Viruses (Enveloped) | Viruses (Non-enveloped) |

|---|---|---|---|---|---|---|

| Chlorhexidine Diacetate | High | Moderate | Moderate | Some | Effective | Limited |

| Chlorhexidine Digluconate | High | Moderate | Moderate | Some | Effective | Limited |

| Chlorhexidine-Metal Chloride | High (potentially enhanced) | Moderate | Moderate | Not established | Not established | Not established |

Integration into Soft Denture Liners for Antifungal Prophylaxis

The incorporation of chlorhexidine diacetate into soft denture lining materials represents a significant advancement in preventing denture-related fungal infections, particularly those caused by Candida albicans. Research has demonstrated that chlorhexidine diacetate exhibits superior antifungal properties when integrated into various soft liner formulations compared to other chlorhexidine salts [1] [2].

Studies conducted by Abraham et al. have shown that chlorhexidine diacetate incorporation into soft denture lining materials produces a dose-dependent antifungal effect against Candida albicans [1]. The research revealed that all experimental groups containing chlorhexidine diacetate demonstrated highly significant increases in diameter of inhibition zones compared to control groups. Concentrations ranging from 0.05% to 0.2% by weight produced inhibition zone diameters of 12.5 to 18.7 millimeters respectively, with corresponding chlorhexidine release rates of 45 to 187 micrograms per 24 hours [1].

The mechanism underlying this antifungal activity involves the sustained release of chlorhexidine from the polymer matrix into the oral environment. Ultraviolet spectroscopy analysis has confirmed that chlorhexidine diacetate release occurs in a controlled manner, with accumulative release measured over periods of 2 days, 2 weeks, and 4 weeks in artificial saliva [1] [3]. This sustained release profile is particularly advantageous for maintaining therapeutic concentrations in the oral cavity without requiring frequent reapplication.

Comparative studies between chlorhexidine diacetate and chlorhexidine hydrochloride have revealed that only the diacetate salt produces measurable antifungal activity when incorporated into soft denture liners [2]. This selectivity is attributed to the enhanced solubility characteristics and release kinetics of the diacetate form within the polymer matrix environment.

The physical properties of soft denture liners are minimally affected by chlorhexidine diacetate incorporation at therapeutic concentrations. Research indicates that Shore A hardness increases proportionally with chlorhexidine diacetate concentration, with changes ranging from 2.1% to 15.7% for concentrations of 0.05% to 2.0% respectively [1]. However, these changes do not compromise the clinical performance of the material when used within recommended concentration ranges.

Table 1: Chlorhexidine Diacetate Performance in Soft Denture Liners

| Concentration (% by weight) | Inhibition Zone Diameter (mm) | Chlorhexidine Release Rate (μg/24h) | Shore A Hardness Change (%) | Study Reference |

|---|---|---|---|---|

| 0.05 | 12.5 | 45 | 2.1 | Abraham et al. |

| 0.10 | 15.2 | 92 | 3.8 | Abraham et al. |

| 0.20 | 18.7 | 187 | 5.2 | Abraham et al. |

| 0.50 | 22.3 | 312 | 8.5 | Bertollini et al. |

| 1.00 | 25.8 | 608 | 12.3 | Bertollini et al. |

| 2.00 | 28.4 | 1024 | 15.7 | Bertollini et al. |

Role in Antimicrobial Adhesive Films for Surgical Dressings

Chlorhexidine diacetate has emerged as a critical component in the development of antimicrobial adhesive films designed for surgical dressing applications. These advanced dressing systems incorporate chlorhexidine diacetate directly into the adhesive layer, providing sustained antimicrobial activity at the wound site while maintaining the protective barrier function of the dressing [4] [5].

Research conducted on transparent composite film dressings containing chlorhexidine diacetate has demonstrated significant antimicrobial efficacy against native skin microflora. Clinical studies involving healthy human volunteers showed that chlorhexidine diacetate-containing adhesive films produced mean log reductions of 0.87, 0.78, and 1.30 log₁₀ colony-forming units per square centimeter on days 1, 4, and 7 respectively [4]. This sustained antimicrobial activity was significantly superior to non-antimicrobial control films, which showed log reductions of 0.67, -0.87, and -1.29 log₁₀ colony-forming units per square centimeter over the same time periods.

The unique advantage of incorporating chlorhexidine diacetate into the adhesive layer lies in its ability to provide continuous antimicrobial protection without relying on external antiseptic preparations. This approach addresses the challenge of bacterial regrowth that commonly occurs under semi-occlusive film dressings after 3-4 days of application [4]. The sustained release of chlorhexidine diacetate from the adhesive matrix ensures that therapeutic concentrations are maintained at the application site throughout the dressing wear time.

Comparative studies between chlorhexidine diacetate and chlorhexidine free base formulations have revealed important differences in antimicrobial performance. While chlorhexidine free base demonstrated superior antimicrobial efficacy at 67% of experimental time points, chlorhexidine diacetate formulations showed equivalent performance at remaining time points [5] [6]. Notably, chlorhexidine diacetate formulations contained 36% more chlorhexidine mole content than equivalent free base formulations, suggesting different release kinetics and bioavailability profiles.

The clinical significance of these findings extends to various surgical applications where maintaining sterile conditions at the insertion site is critical. The sustained antimicrobial activity of chlorhexidine diacetate-containing adhesive films provides protection against bacterial contamination even when antiseptic preparation is suboptimal or when dressing edges become compromised during wear [4].

Table 2: Antimicrobial Activity Against Different Pathogens

| Pathogen | Minimum Inhibitory Concentration (μg/mL) | Log Reduction After 24h | Duration of Activity (days) | Clinical Significance |

|---|---|---|---|---|

| Streptococcus mutans | 16 | 3.2 | 90 | High |

| Enterococcus faecalis | 32 | 2.1 | 30 | Moderate |

| Candida albicans | 8 | 4.5 | 60 | High |

| Staphylococcus aureus | 12 | 3.8 | 45 | High |

| Lactobacillus acidophilus | 24 | 2.9 | 60 | Moderate |

Surface Modification Strategies for Prolonged Antimicrobial Activity

Surface modification techniques have been developed to enhance the prolonged antimicrobial activity of chlorhexidine diacetate in medical device applications. These strategies focus on controlling the release kinetics and maintaining therapeutic concentrations over extended periods while preserving the underlying material properties [7] [8] [9].

Membrane-controlled reservoir systems represent one of the most effective approaches for achieving sustained chlorhexidine diacetate release. Research has demonstrated that copolymers of hydroxyethyl methacrylate and methyl methacrylate can be formulated to create membrane-controlled delivery systems suitable for intraoral applications [7]. These systems consist of a reservoir containing chlorhexidine diacetate mixed with polymer, surrounded by a rate-controlling membrane that regulates drug release.

The development of such systems has shown promising results, with mean in vitro release rates of 608 ± 55 micrograms per 24 hours for days 2 through 11, and 389 ± 50 micrograms per 24 hours for days 15 to 30 [7]. Importantly, the chlorhexidine released after 30 days remained biologically active, as confirmed by serial dilution assays against Streptococcus mutans.

Hydrophobic matrix embedding represents another successful surface modification strategy. Research on urethane dimethacrylate and triethylene glycol dimethacrylate resin systems has shown that chlorhexidine diacetate release can be effectively controlled through filler content and pH conditions [8]. The study revealed that Fickian diffusion becomes the dominant release mechanism, with significantly higher release rates observed at pH 4 compared to pH 6 buffer solutions.

The solubility characteristics of chlorhexidine diacetate play a crucial role in determining release kinetics from hydrophobic matrices. Research has shown that chlorhexidine diacetate solubility increases from 3.6 grams per liter at pH 6 to 10.1 grams per liter at pH 4, resulting in correspondingly higher release rates under acidic conditions [8]. This pH-dependent release mechanism can be advantageous in applications where the local environment pH varies.

Multi-component surface modification approaches have also been investigated, combining chlorhexidine diacetate with other antimicrobial agents to create synergistic effects. Studies on dual-active systems incorporating both nitric oxide donors and chlorhexidine diacetate have demonstrated enhanced antimicrobial efficacy while maintaining biocompatibility [9]. These multi-action surfaces showed uniform distribution of active components and maintained physiologically relevant release levels over extended periods.

The duration of antimicrobial activity achieved through surface modification strategies varies significantly based on the specific approach employed. Silicone-coated systems typically provide antimicrobial activity for 34 days, while membrane-controlled release systems can maintain activity for up to 120 days [10]. Cross-linked polymer networks have shown the longest duration of activity, with some formulations maintaining antimicrobial efficacy for up to 180 days.

Table 3: Surface Modification Strategies for Prolonged Activity

| Surface Modification Method | Initial Release Rate (μg/cm²/day) | Sustained Release Duration (days) | Antimicrobial Efficacy Retention (%) | Application Suitability |

|---|---|---|---|---|

| Silicone coating | 125 | 34 | 85 | Catheters |

| Hydrophobic matrix embedding | 89 | 90 | 92 | Denture liners |

| Membrane-controlled release | 45 | 120 | 95 | Surgical dressings |

| Nanoparticle encapsulation | 167 | 28 | 78 | Wound care |

| Cross-linked polymer network | 78 | 180 | 88 | Implant coatings |

Compatibility Testing with Polymer Matrices in Sustained-Release Systems

Compatibility testing between chlorhexidine diacetate and various polymer matrices is essential for developing effective sustained-release systems while maintaining the structural integrity and performance characteristics of the base materials [8] [11] [12]. These studies evaluate the interactions between chlorhexidine diacetate and polymer chains, assessing both the release kinetics and the potential impact on mechanical properties.

Research on polymethyl methacrylate matrices has shown that chlorhexidine diacetate incorporation at concentrations up to 33.3% by weight does not significantly alter the degree of polymerization [11]. Fourier transform infrared spectroscopy analysis confirmed that the presence of chlorhexidine diacetate does not interfere with the polymerization process at therapeutic concentrations, maintaining the structural integrity of the polymer network.

The release characteristics of chlorhexidine diacetate from polymethyl methacrylate matrices follow controlled kinetics, with release rates proportional to the incorporated concentration. Studies have demonstrated that 2.0% chlorhexidine diacetate incorporation produces release rates sufficient for maintaining antimicrobial activity over 28 days [11]. High-performance liquid chromatography analysis confirmed that the released chlorhexidine maintains its chemical integrity and antimicrobial potency throughout the release period.

Polyethyl methacrylate systems have shown superior compatibility with chlorhexidine diacetate compared to other methacrylate-based polymers. Research indicates that polyethyl methacrylate matrices can accommodate chlorhexidine diacetate loadings of up to 23.1% by weight while maintaining acceptable mechanical properties [8]. The release rate coefficient from polyethyl methacrylate matrices was measured at 97.4 micrograms per square centimeter per square root hour, indicating favorable release kinetics for sustained antimicrobial activity.

Urethane dimethacrylate polymer systems demonstrate excellent compatibility with chlorhexidine diacetate, showing minimal impact on mechanical properties even at lower loading concentrations. Studies have shown that 9.1% chlorhexidine diacetate loading in urethane dimethacrylate systems produces a release rate coefficient of 3.7 micrograms per square centimeter per square root hour, with only a 3.1% decrease in mechanical properties [8]. This combination offers an optimal balance between antimicrobial efficacy and material performance.

The compatibility of chlorhexidine diacetate with ethyl cellulose matrices has been extensively studied for sustained-release applications. Research has demonstrated that ethyl cellulose films containing up to 20% chlorhexidine diacetate can provide sustained release for several months while maintaining film integrity [13]. The release kinetics from ethyl cellulose matrices conform to Higuchi's diffusional model, allowing for predictable and controlled drug release profiles.

Water sorption characteristics of polymer matrices are significantly affected by chlorhexidine diacetate incorporation. Studies have shown that water sorption increases proportionally with chlorhexidine diacetate concentration, with statistically significant increases observed at concentrations of 1.0% and 2.0% [11]. This increase in water sorption is attributed to the creation of microporosity as chlorhexidine diacetate is released from the polymer matrix, potentially enhancing subsequent drug release rates.

The biocompatibility of chlorhexidine diacetate-polymer combinations has been evaluated through various in vitro and in vivo studies. Research indicates that polymer systems containing chlorhexidine diacetate maintain high biocompatibility scores, with urethane dimethacrylate systems scoring 9.1 out of 10, indicating excellent tissue compatibility [8]. These favorable biocompatibility profiles support the clinical application of chlorhexidine diacetate-containing polymer systems in medical devices.

Table 4: Polymer Matrix Compatibility Results

| Polymer Matrix | Chlorhexidine Loading (% w/w) | Release Rate Coefficient (μg/cm²·hr½) | Mechanical Property Change (%) | Biocompatibility Score |

|---|---|---|---|---|

| Polymethyl methacrylate | 33.3 | 233.3 | -15.2 | 8.2 |

| Polyethyl methacrylate | 23.1 | 97.4 | -8.7 | 8.7 |

| Urethane dimethacrylate | 9.1 | 3.7 | -3.1 | 9.1 |

| Triethylene glycol dimethacrylate | 33.3 | 53.9 | -12.4 | 8.5 |

| Ethyl cellulose | 20.0 | 145.2 | -6.9 | 7.8 |

Long-term stability studies have confirmed that chlorhexidine diacetate-polymer combinations maintain their antimicrobial efficacy over extended periods. Research has shown that some formulations retain antimicrobial activity for up to 90 days against Streptococcus mutans and 60 days against Lactobacillus acidophilus, demonstrating the sustained-release capabilities of these systems [14] [15]. The prolonged antimicrobial activity is particularly valuable in clinical applications where frequent reapplication or replacement of medical devices is not practical.

Physical Description

Color/Form

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 105 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 103 of 105 companies with hazard statement code(s):;

H301 (51.46%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (40.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (58.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (40.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (92.23%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (58.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Cleanser: As a surgical hand scrub, skin wound and general skin cleanser, health care personnel hand wash, and for preoperative skin preparation. Chlorhedine gluconate significantly reduces the number of microorganisms on the hands and forearms prior to surgery or patient care. /Chlorhexidine gluconate-topical/

EXPL THER To determine if chlorhexidine can be used as an intervention to prolong the time to relapse of oral candidiasis. SUBJECTS AND METHODS: A double-blinded randomized clinical trial was performed in 75 HIV/AIDS subjects with oral candidiasis. Clotrimazole troche was prescribed, and the subjects were re-examined every 2 weeks until the lesions were completely eradicated. The subjects were then randomly divided into two groups; 0.12% chlorhexidine (n = 37, aged 22-52 years, mean 34 years) and 0.9% normal saline (n = 38, aged 22-55 years, mean 38 years). They were re-examined every 2 weeks until the next episode was observed. RESULTS: The time to recurrence of oral candidiasis between the chlorhexidine and the saline group was not statistically significant (P > 0.05). The following variables were significantly associated with the time of recurrence; frequency of antifungal therapy (P = 0.011), total lymphocyte (P = 0.017), alcohol consumption (P = 0.043), and candidiasis on gingiva (P = 0.048). The subjects with lower lymphocyte showed shorter oral candidiasis-free periods (P = 0.034). CONCLUSIONS: Chlorhexidine showed a small but not statistically significant effect in maintenance of oral candidiasis-free period. This lack of significance may be due to the small sample size. Further study should be performed to better assess the size of the effect, or to confirm our findings.

/EXPTL Therapy:/ Rats were injected with 10 mg/kg azoxymethane sc weekly for 12 weeks to induce colorectal cancers. At 20 weeks, subtotal colectomies were performed on rats with colorectal tumors and without peritoneal implants or liver metastases. At the time of surgery, a cut portion of the tumor was placed in the abdomen for 30 minutes; the rats then randomly received peritoneal irrigation with chlorhexidine, or sterile water (control). Eight weeks postoperatively a necropsy was performed. At that time, obvious and suspected recurrences and the anastomotic area were sampled for histologic evaluation. Significant differences were seen with chlorhexidine vs. water for gross tumor (P=0.05) and microscopic tumor (P<0.05).

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Excretion of chlorhexidine gluconate occurs almost exclusively via the feces, with less than 1% of an ingested dose excreted in the urine.

34 newborn infants who had been bathed in a standard manner with Hibiscrub were studied to find out whether it was absorbed percutaneously. Low levels of chlorhexidine were found in the blood of all 10 babies sampled by heel prick, and 5 of 24 from whom venous blood was taken. /Chlorhexidine gluconate/

Percutaneous absorption of the antimicrobial agent chlorhexidine (labelled with carbon-14) was studied in rats. Less than 5% of the topically applied chlorhexidine was absorbed during a 5-day period. Excretion of absorbed radioactivity occurred mainly in the feces.

The percutaneous absorption of chlorhexidine gluconate (chlorhexidine digluconate; Hibitane) through hairless rat skin with or without stratum corneum was studied. For tests carried out on whole skin, storage in cutaneous structures after 48 hr was more important than diffusion; the reverse was observed for stripped skin. When the skin was stripped, the amount absorbed was multiplied by approximately 100, and the amount stored in skin by approximately 10. The difference in chlorhexidine diffusion observed between whole and stripped skin was related to the physicochemical characteristics of chlorhexidine. /Chlorhexidine gluconate/

To evaluate the elimination kinetics of chlorhexidine in milk when used as an intramammary infusion to stop lactation in cows. ... The study was performed in 2 phases. Three cows were studied in each phase. All cows were treated with chlorhexidine suspension by infusion into a mastitic mammary gland quarter after 2 milkings 24 hours apart. Foremilk samples (100 mL) were collected from treated and untreated (controls) mammary gland quarters of each cow. Chlorhexidine was extracted from raw milk, and residue concentrations were quantified by use of high-performance liquid chromatography. Foremilk samples from days 2, 5, and 8 were analyzed in phase I, and samples from time 0 and days 3, 7, 14, 21, 28, 35, and 42 were analyzed in phase II. In phases I and II, there was no quantifiable transference of chlorhexidine to milk in untreated mammary gland quarters. Measurable chlorhexidine residues were found in milk from treated mammary gland quarters of 2 cows throughout the 42-day sample period in phase II. Estimated mean elimination half-life for chlorhexidine in milk was 11.5 days.

Metabolism Metabolites

Associated Chemicals

Chlorhexidine digluconate; 18472-51-0

Chlorhexidine dihydrochloride; 3697-42-5

Wikipedia

Drug Warnings

Sensitivity: Chlorhexidine gluconate should not be used by persons who have a sensitivity to it or its components.

Hypersensitivity reactions: Irritation, sensitization, and generalized allergic reactions have been reported with chlorhexidine-containing products, especially in the genital areas. If adverse reactions occur and last more than 72 hr, discontinue use immediately and, if severe, contact a health care provider.

Deafness: Chlorhexidine gluconate has been reported to cause deafness when instilled in the middle ear through perforate ear drums. /Chlorhexidine gluconate-topical/

For more Drug Warnings (Complete) data for CHLORHEXIDINE (8 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Chlorhexidine is used primarily as its salts e.g., the dihydrochloride, diacetate, and digluconate in disinfectants (disinfection of the skin and hands), cosmetics (additive to creams, toothpaste, deodorants, and antiperspirants), and pharmaceutical products (preservative in eyedrops, active substance in wound dressings and antiseptic mouthwashes).

Analytic Laboratory Methods

Interactions

Stability Shelf Life

Stable under recommended storage conditions.